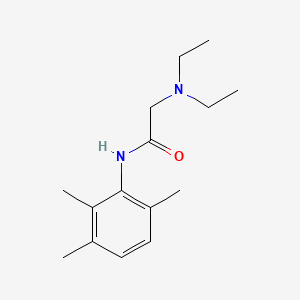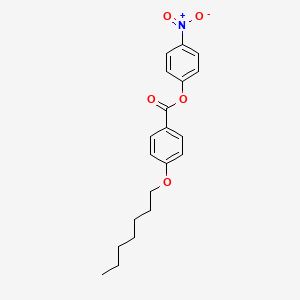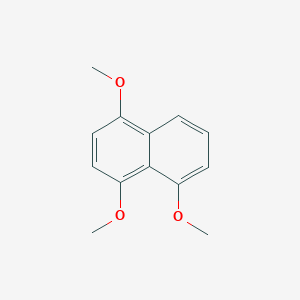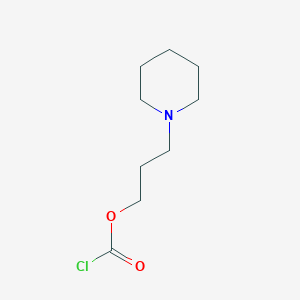
3-(Piperidin-1-yl)propyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:
Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with an amine nucleophile, the product would be a substituted amide.
Hydrolysis: The major products are piperidine and propyl alcohol.
Scientific Research Applications
3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying their functions.
Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the propyl carbonochloridate group.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine moiety and a benzamide group, used in cancer research.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties
Uniqueness
3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
65720-20-9 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl carbonochloridate |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2 |
InChI Key |
XWNPYMGXBWOMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


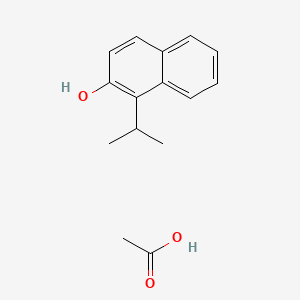

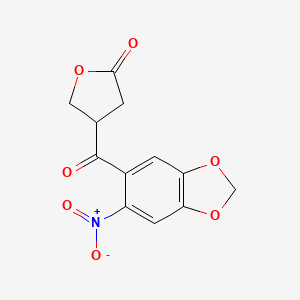
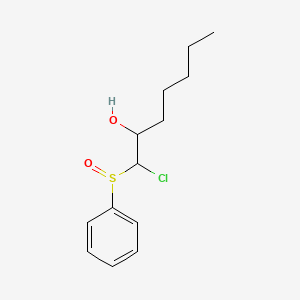
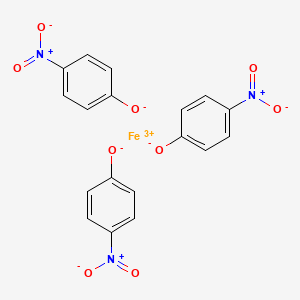

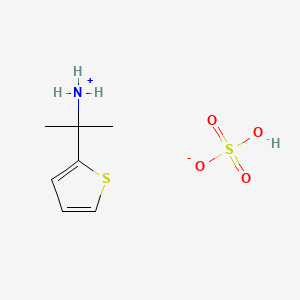
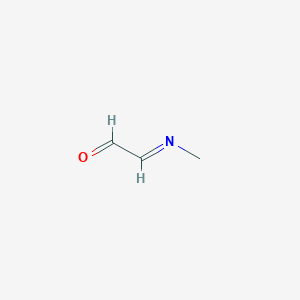
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
